molecular formula C14H20INO2Si B2861339 2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine CAS No. 1956364-46-7

2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine

Cat. No. B2861339
M. Wt: 389.308
InChI Key: XVERXRBEEASQAG-UHFFFAOYSA-N
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Description

TBDMS is a silyl ether used to protect hydroxyl groups, typically in organic synthesis . It is known for its high hydrolytic stability, making it useful for protecting groups in various chemical reactions .


Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .


Molecular Structure Analysis

TBDMS-protected compounds have the general formula R-O-Si(C(CH3)3)2CH3, where R represents the rest of the molecule .


Chemical Reactions Analysis

TBDMS ethers can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .


Physical And Chemical Properties Analysis

TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The physical properties such as boiling point or melting point can vary widely depending on the structure of the R group .

Scientific Research Applications

Metal-Free Catalytic Oxidation System

Iodine–pyridine–tert-butylhydroperoxide has been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This method is characterized by mild and environmentally benign conditions, requiring no transition metals, organic solvents, or hazardous reagents. The oxidation process yields ketones from benzylic methylenes with excellent yields and complete chemoselectivity, while primary amines are converted to nitriles in moderate to good yields within minutes (Zhang et al., 2009).

Metalation and Carbon-Carbon Coupling

The metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to the formation of colorless dimeric methylzinc 2-pyridylmethyl(tert-butyldimethylsilyl)amide. This compound, upon solvent-free thermal decomposition, yields various products including amine, bis(methylzinc)—1,2-dipyridyl-1,2-bis(tert-butyldimethylsilylamido)ethane, and bis[(tert-butyldimethylsilyl)(2-pyridylmethyl)amido]zinc. These reactions demonstrate the potential for creating complex zinc-based compounds through carbon-carbon coupling processes (Westerhausen et al., 2001).

Coordination Chemistry and Luminescence

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored as ligands in coordination chemistry. These compounds show promise in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This research highlights the versatility of pyridine derivatives in creating complexes with unique luminescent properties for potential applications in sensing and catalysis (Halcrow, 2005).

Catalytic Water Oxidation

A new family of Ru complexes for water oxidation has been developed using ligands derived from pyridine. These complexes demonstrate the ability to evolve oxygen efficiently when added to an aqueous Ce(IV)-CF3SO3H solution. The study shows variations in turnover numbers based on the electron donor/acceptor ability of the axial pyridine ligand, highlighting the potential of these complexes in catalytic water oxidation processes (Zong & Thummel, 2005).

Safety And Hazards

As with many organic compounds, TBDMS-protected compounds can be flammable and may cause skin and eye irritation .

Future Directions

The use of TBDMS-protected compounds in organic synthesis is a well-established field. Future research may focus on developing new synthetic methods involving TBDMS-protected compounds or exploring their use in the synthesis of complex natural products .

properties

IUPAC Name

tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVERXRBEEASQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine

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